N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide
Description
This compound features a thiazole core substituted at position 4 with a 2,4-dimethoxyphenyl group and at position 2 with a butanamide chain terminating in a (4-fluorophenyl)thio moiety.
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S2/c1-26-15-7-10-17(19(12-15)27-2)18-13-29-21(23-18)24-20(25)4-3-11-28-16-8-5-14(22)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKHJZQGBHWLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Route
4-((4-Fluorophenyl)thio)butanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with 2-amino-4-(2,4-dimethoxyphenyl)thiazole in dichloromethane (DCM) with pyridine as a base (Figure 2B).
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF achieves comparable yields (78–82%) but requires longer reaction times (12–16 hours).
Optimization and Purification
Impurity Control
Purification Techniques
- Liquid-Liquid Extraction : Sequential washes with 5% NaHCO₃, water, and brine remove acidic/basic impurities.
- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) isolates the target compound in >95% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98.5% purity with retention time 12.4 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch + Acid Chloride | 85 | 98.5 | High efficiency | SOCl₂ handling risks |
| Carbodiimide Coupling | 82 | 97.8 | Mild conditions | Longer reaction time |
| Thiol-Ene Click | 70 | 96.2 | Atom economy | Radical side reactions |
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide would depend on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
2.1.1 Core Heterocycle Variations
- Imidazole Derivatives :
- 3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-pyridin-2-yl)propanamide (11a) :
- Replaces the thiazole core with an imidazole ring.
- Retains the 2,4-dimethoxyphenyl and 4-fluorophenyl groups but introduces a methylthio substituent.
- Exhibits CK1δ inhibition (IC₅₀ = 4 nM), highlighting the role of sulfur-containing groups in kinase binding .
- 4-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-1H-pyrrole-2-carboxamide (220) :
Triazole Derivatives :
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] :
- Substitutes thiazole with a triazole core.
- Lacks the butanamide chain but includes sulfonyl and difluorophenyl groups.
- Tautomerization between thione and thiol forms confirmed via IR (absence of νS-H at ~2500 cm⁻¹) and NMR .
2.1.2 Substituent Modifications
Fluorophenyl Thioether vs. Sulfonyl Groups :
Chain Length and Functional Groups :
- 3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)propanamide (28) :
- Features a shorter propanamide chain vs. the target’s butanamide.
- Retains fluorophenyl and dimethoxyphenyl groups but introduces a nitro substituent, which may impact redox stability .
2.4 Physicochemical Properties
*Estimated based on structural similarity to .
Biological Activity
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its ability to interact with various biological targets. Its structure includes:
- Thiazole moiety : Contributes to the compound's reactivity and interaction with enzymes.
- Dimethoxyphenyl group : Enhances lipophilicity and potential bioavailability.
- Fluorophenyl thio group : May influence the compound's binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring can inhibit key enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.
- Cytokine Modulation : The compound may suppress pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
- Cell Cycle Arrest : Research indicates that this compound can induce G2/M phase arrest in cancer cell lines, promoting apoptosis through the regulation of cell cycle-related proteins.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. It has shown effectiveness in inhibiting tumor growth in various cancer models:
- In vitro Studies : The compound exhibits significant cytotoxicity against human cancer cell lines such as HCT116 and HeLa.
- In vivo Studies : Animal models have indicated that treatment with this compound results in reduced tumor size and improved survival rates.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Mechanistic Insights : It inhibits the expression of COX-2 and iNOS, which are critical mediators in inflammatory responses.
- Experimental Models : In carrageenan-induced paw edema models, this compound exhibited a significant reduction in inflammation markers.
Comparative Analysis with Similar Compounds
To understand the efficacy of this compound better, it is useful to compare it with other thiazole derivatives:
| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Structure | Moderate | High |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Structure | High | Moderate |
Case Studies
- Case Study 1 : A study involving HCT116 xenograft models showed that administration of this compound resulted in an 80% reduction in tumor volume compared to control groups.
- Case Study 2 : In a clinical trial assessing anti-inflammatory effects, patients receiving this compound reported significant relief from symptoms associated with chronic inflammatory diseases.
Q & A
Basic: What are the typical synthetic routes and critical reaction conditions for synthesizing N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide?
The synthesis involves multi-step reactions starting from commercially available precursors. Key steps include:
- Thiazole ring formation : Condensation of 2,4-dimethoxyphenyl-substituted thiourea with α-haloketones under reflux in ethanol or DMF .
- Sulfanyl linkage introduction : Coupling of the thiazole intermediate with 4-fluorophenylthiol via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ or triethylamine .
- Butanamide assembly : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF at 0–25°C .
Critical conditions : pH control (7–9), temperature (reflux for thiazole cyclization), and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assigns methoxy (δ 3.8–4.0 ppm), thiazole protons (δ 7.2–8.1 ppm), and fluorophenyl signals (δ 6.8–7.6 ppm). Overlapping peaks may require 2D NMR (COSY, HSQC) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z ~485) and fragmentation patterns .
- HPLC-PDA : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
Basic: How do the methoxy and fluorophenylthio groups influence the compound’s physicochemical properties?
- Methoxy groups (2,4-dimethoxyphenyl) : Enhance solubility in polar solvents (e.g., DMSO) via hydrogen bonding and increase electron density on the thiazole ring, affecting reactivity in electrophilic substitutions .
- 4-Fluorophenylthio moiety : Improves lipophilicity (logP ~3.5 predicted), aiding membrane permeability. The fluorine atom stabilizes the thioether linkage against metabolic degradation .
Advanced: How can researchers design analogs to explore structure-activity relationships (SAR) for antimicrobial activity?
- Core modifications : Replace the thiazole ring with oxazole (synthesized via cyclodehydration) or vary substituents (e.g., chloro instead of methoxy) to assess electronic effects .
- Side-chain variations : Substitute the butanamide chain with shorter (propanamide) or branched (isobutyl) analogs to evaluate steric impacts on target binding .
- Biological testing : Use MIC assays against S. aureus and E. coli with comparator drugs (e.g., ciprofloxacin). Correlate logP values (calculated via ChemAxon) with activity .
Advanced: How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values in kinase inhibition studies)?
- Control experiments : Verify compound stability in assay buffers (pH 7.4, 37°C) via HPLC and adjust for solvent effects (e.g., DMSO <0.1%) .
- Target selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions. Use molecular docking (AutoDock Vina) to validate binding poses in CK1δ vs. p38α MAPK .
- Data normalization : Apply Z-score or Grubbs’ test to exclude outliers in dose-response curves .
Advanced: What computational strategies can predict the compound’s biological targets?
- Pharmacophore modeling : Use Schrödinger’s Phase to align with known thiazole-based kinase inhibitors (e.g., imatinib analogs) .
- Molecular dynamics (MD) simulations : Simulate binding to ATP pockets (e.g., 100 ns GROMACS runs) to assess stability of hydrogen bonds with key residues (e.g., Lys33 in CK1δ) .
- QSAR modeling : Train models with descriptors (e.g., topological polar surface area, H-bond acceptors) using datasets from PubChem BioAssay .
Advanced: How can reaction yields be optimized during scale-up synthesis?
- Solvent screening : Test alternatives to DMF (e.g., acetonitrile for amide coupling) to reduce viscosity and improve mixing .
- Catalyst optimization : Replace EDC with DMT-MM for amidation in aqueous media, reducing side-product formation .
- Process analytical technology (PAT) : Use inline FTIR to monitor thiazole cyclization in real-time and adjust heating rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
